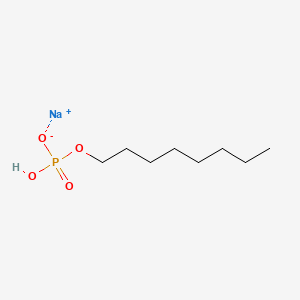
Sodium octyl hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium octyl hydrogen phosphate is an organophosphate compound with the chemical formula C8H17NaO4P. It is a surfactant and emulsifying agent commonly used in various industrial and research applications. The compound consists of an octyl group attached to a phosphate moiety, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium octyl hydrogen phosphate can be synthesized through the esterification of octanol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction typically involves heating octanol and phosphoric acid in the presence of a catalyst, such as sulfuric acid, to form octyl phosphate. The resulting product is then neutralized with sodium hydroxide to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where octanol and phosphoric acid are mixed and heated under controlled conditions. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through filtration and distillation processes to obtain a high-purity compound.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water, leading to the formation of octanol and phosphoric acid.
Oxidation: The compound can be oxidized to form octyl phosphate and other oxidized derivatives.
Substitution: this compound can participate in substitution reactions where the octyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Alkylating or arylating agents in the presence of suitable catalysts.
Major Products Formed:
Hydrolysis: Octanol and phosphoric acid.
Oxidation: Octyl phosphate and other oxidized derivatives.
Substitution: Various alkyl or aryl phosphates.
Scientific Research Applications
Sodium octyl hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in chemical reactions and formulations.
Biology: Employed in the preparation of biological buffers and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of detergents, cosmetics, and personal care products due to its surfactant properties.
Mechanism of Action
The mechanism of action of sodium octyl hydrogen phosphate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles and emulsions. This property is crucial in various applications, such as enhancing the solubility of hydrophobic compounds in aqueous media and stabilizing emulsions in formulations.
Molecular Targets and Pathways:
Cell Membranes: this compound can interact with cell membranes, altering their permeability and facilitating the transport of molecules.
Enzymatic Reactions: The compound can influence enzymatic reactions by modifying the local environment and substrate availability.
Comparison with Similar Compounds
Sodium octyl hydrogen phosphate can be compared with other similar compounds, such as:
Sodium dodecyl sulfate: Another surfactant with a longer alkyl chain, commonly used in laboratory and industrial applications.
Sodium lauryl phosphate: Similar in structure but with a lauryl group instead of an octyl group, used in detergents and personal care products.
Sodium cetyl phosphate: Contains a cetyl group and is used in cosmetics and skincare products.
Uniqueness: this compound is unique due to its specific alkyl chain length, which imparts distinct surfactant properties and makes it suitable for specific applications where other surfactants may not be as effective.
By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers and industry professionals can effectively utilize this compound in various fields.
Properties
CAS No. |
30410-34-5 |
|---|---|
Molecular Formula |
C8H18NaO4P |
Molecular Weight |
232.19 g/mol |
IUPAC Name |
sodium;octyl hydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.Na/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H2,9,10,11);/q;+1/p-1 |
InChI Key |
KOJSOGZMZDBNPG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCOP(=O)(O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















